Meclocycline Sulfosalicylate Salt Meclocycline Sulfosalicylate Salt Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections.
Brand Name: Vulcanchem
CAS No.: 73816-42-9
VCID: VC0122012
InChI: InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1
SMILES: CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Molecular Formula: C29H27ClN2O14S
Molecular Weight: 695.1

Meclocycline Sulfosalicylate Salt

CAS No.: 73816-42-9

Reference Standards

VCID: VC0122012

Molecular Formula: C29H27ClN2O14S

Molecular Weight: 695.1

Meclocycline Sulfosalicylate Salt - 73816-42-9

CAS No. 73816-42-9
Product Name Meclocycline Sulfosalicylate Salt
Molecular Formula C29H27ClN2O14S
Molecular Weight 695.1
IUPAC Name (4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid
Standard InChI InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1
SMILES CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Appearance Yellow to orange solid
Description Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections.
Synonyms 2-Hydroxy-5-sulfo-benzoic Acid (4S,4aR,5S,5aR,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide; Meclan; Meclan Cream; Mecloderm; Meclosorb; Meclutin; Traumatoc
Reference 6-Methylenetetracyclines. I A new class of tetracycline antibiotics. Blackwood R.K. et al. J. Am. Chem. Soc. 1961, 83, 2773. 6-Methylenetetracyclines. III. Preparation and Properties. Blackwood R.K. et al. J. Am. Chem. Soc. 1963, 85, 3943. Meclocycline sulfosalicylate. Topical antibiotic agent for the treatment of acne vulgaris. Knutson D. D. Cutis. 1981, 27, 203.
PubChem Compound 54676538
Last Modified Nov 14 2021
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